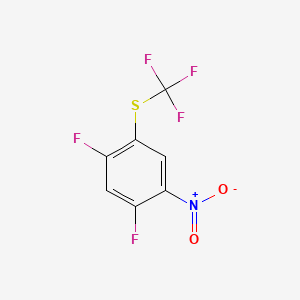
1,5-Difluoro-2-nitro-4-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Difluoro-2-nitro-4-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2F5NO2S. This compound is characterized by the presence of fluorine, nitro, and trifluoromethylthio groups attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 1,3-difluorobenzene to produce 1,5-difluoro-2,4-dinitrobenzene, which is then subjected to nucleophilic aromatic substitution to introduce the trifluoromethylthio group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Difluoro-2-nitro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups such as nitro and trifluoromethylthio makes the compound susceptible to nucleophilic attack.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the trifluoromethylthio group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be employed.
Major Products
Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives with various nucleophiles.
Reduction: The major product is the corresponding amino derivative.
Oxidation: Oxidation can yield sulfoxides or sulfones depending on the reaction conditions.
Scientific Research Applications
1,5-Difluoro-2-nitro-4-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,5-Difluoro-2-nitro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Difluoro-2-nitrobenzene: Similar structure but lacks the trifluoromethylthio group.
Methyl 4,5-difluoro-2-nitrobenzoate: Contains a methyl ester group instead of the trifluoromethylthio group.
1,5-Difluoro-2-nitro-4-(trifluoromethyl)benzene: Similar but with a trifluoromethyl group instead of trifluoromethylthio.
Uniqueness
1,5-Difluoro-2-nitro-4-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H2F5NO2S |
|---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1,5-difluoro-2-nitro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F5NO2S/c8-3-1-4(9)6(16-7(10,11)12)2-5(3)13(14)15/h1-2H |
InChI Key |
KBSCYFSZGZAGML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1SC(F)(F)F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















